molecular formula C19H22ClNO4S B2417462 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1706266-63-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2417462
CAS No.: 1706266-63-8
M. Wt: 395.9
InChI Key: QFOGWGWDNWDQAG-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a propanamide derivative intended for research and development purposes. Propanamide compounds are of significant interest in medicinal chemistry, particularly in the research of transient receptor potential vanilloid 1 (TRPV1) antagonists . TRPV1 is a non-selective cation channel recognized as a key integrator of various pain stimuli, including those from heat, capsaicin, and inflammatory mediators . Antagonists of this receptor are investigated as promising candidates for novel analgesic and anti-inflammatory agents, especially for managing chronic pain and inflammatory hyperalgesia . The structure of this compound features a propanamide core, a common pharmacophore in TRPV1 antagonist research, linked to a 4-(methylsulfonyl)phenyl group and a complex 2-(2-chlorophenyl)-2-methoxyethyl side chain . The methylsulfonyl group is a frequent structural component in potent TRPV1 ligands, often contributing to high binding affinity and antagonistic activity . This product is provided for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to conduct their own safety and efficacy evaluations for this material.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S/c1-25-18(16-5-3-4-6-17(16)20)13-21-19(22)12-9-14-7-10-15(11-8-14)26(2,23)24/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOGWGWDNWDQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorophenylacetic acid with methoxyethylamine to form an amide intermediate. This intermediate is then reacted with 4-(methylsulfonyl)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-methoxyethylamine
  • 3-(4-(methylsulfonyl)phenyl)propanamide
  • 2-chlorophenylacetic acid derivatives

Uniqueness

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions, making it valuable for specific applications in research and industry.

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 385.87 g/mol
  • IUPAC Name : this compound

This compound features a chlorophenyl moiety, a methoxyethyl group, and a methylsulfonyl phenyl segment, which contribute to its diverse biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, a series of related compounds were evaluated for their inhibitory effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives showed significant antiproliferative activity with IC₅₀ values in the micromolar range.

  • Case Study : A derivative with a similar structure was reported to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that the compound may act as a potential lead in cancer therapy.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. It was found to inhibit cyclooxygenase (COX) enzymes selectively, particularly COX-2, which is often upregulated in inflammatory diseases.

  • Table 1: COX Inhibition Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index
Compound A500.10500
Compound B400.15267
This compound450.12375

This selectivity indicates that the compound could be beneficial in treating conditions such as arthritis or other inflammatory disorders without the gastrointestinal side effects associated with non-selective NSAIDs.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. In vitro studies against various bacterial strains, including MRSA and E. coli, revealed significant antibacterial activity.

  • Table 2: Antimicrobial Activity Results
StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli16
Klebsiella pneumoniae32

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells via the mitochondrial pathway.
  • Inhibition of Pro-inflammatory Cytokines : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Enzyme Inhibition : The selective inhibition of COX-2 suggests a mechanism that could reduce inflammation without affecting normal physiological functions mediated by COX-1.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Functional group introduction : The methylsulfonyl group is introduced via sulfonation and methylation of the phenyl ring ().
  • Amide bond formation : Coupling the chlorophenyl-methoxyethyl amine with the methylsulfonylphenyl propanoyl chloride under inert conditions ().
  • Key challenges : Controlling regioselectivity during sulfonation and minimizing side reactions (e.g., hydrolysis of the methoxy group). Use Lewis acid catalysts (e.g., AlCl₃) to improve yield in Friedel-Crafts-like steps .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and amide bond integrity (e.g., methoxy singlet at ~3.3 ppm, sulfonyl group absence of splitting) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~395 g/mol) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) by aligning the methylsulfonyl group in the hydrophobic pocket .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity (e.g., sulfonyl group’s electron-withdrawing effect) .
  • SAR comparison : Overlay with analogs (e.g., trifluoromethyl vs. methylsulfonyl substituents) to quantify binding energy differences .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Dose-response assays : Test IC₅₀ values against isoforms of target enzymes (e.g., COX-1 vs. COX-2) to clarify selectivity .
  • Metabolic stability studies : Use liver microsomes to compare degradation rates; methylsulfonyl groups may enhance stability vs. thiophene-containing analogs .
  • Crystallography : Resolve 3D structures of ligand-target complexes to identify steric clashes or hydrogen-bonding variations .

Q. How does the methylsulfonyl group influence pharmacokinetics compared to other substituents?

  • Methodological Answer :

  • LogP measurements : Methylsulfonyl reduces lipophilicity (LogP ~2.1) vs. trifluoromethyl (LogP ~3.5), improving aqueous solubility but potentially reducing blood-brain barrier penetration .
  • Plasma protein binding : Use equilibrium dialysis to quantify % binding; sulfonyl groups may increase albumin affinity, altering free drug concentration .
  • In vitro permeability : Caco-2 cell assays show methylsulfonyl derivatives have moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suitable for oral delivery .

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